Hexanal butane-2,3-diol acetal
Description
Hexanal butane-2,3-diol acetal (CAS: 155639-75-1) is a flavoring agent formed by the acetalization of hexanal (an aldehyde with a grassy, green aroma) and butane-2,3-diol (a diol contributing creamy, buttery notes). Acetals are stable derivatives of aldehydes or ketones, formed via reaction with diols or alcohols, and are widely used in food and fragrance industries to enhance shelf life and modulate aroma release . This compound is recognized as safe by regulatory bodies, including the FDA, and is listed under flavoring agents in the Compendium of Food Additive Specifications . Its structure features a six-carbon aldehyde moiety linked to a four-carbon diol, forming a cyclic acetal that stabilizes the volatile hexanal, prolonging its sensory impact in products like fermented foods, honey powders, and aromatic rice .
Properties
CAS No. |
155639-75-1 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
4,5-dimethyl-2-pentyl-1,3-dioxolane |
InChI |
InChI=1S/C10H20O2/c1-4-5-6-7-10-11-8(2)9(3)12-10/h8-10H,4-7H2,1-3H3 |
InChI Key |
CMOJDAJROWMHLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1OC(C(O1)C)C |
density |
0.845-0.851 |
physical_description |
Clear, colourless liquid; Sweet, fatty, green aroma |
solubility |
Insoluble in water; soluble in organic solvents Soluble (in ethanol) |
Origin of Product |
United States |
Preparation Methods
Hexanal butane-2,3-diol acetal is synthesized through the reaction of hexanal with butane-2,3-diol. The reaction typically involves the formation of a hemiacetal intermediate, which then reacts with another molecule of butane-2,3-diol to form the acetal. This process is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions .
In industrial production, the synthesis of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of solid acid catalysts, such as zeolites, has also been explored to improve the efficiency and selectivity of the reaction .
Chemical Reactions Analysis
Hexanal butane-2,3-diol acetal undergoes various chemical reactions, including:
Oxidation: The acetal can be oxidized to form the corresponding carboxylic acid.
Reduction: The acetal can be reduced to form the corresponding alcohol.
Substitution: The acetal can undergo nucleophilic substitution reactions, where the acetal group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetal can yield hexanoic acid, while reduction can yield hexanol .
Scientific Research Applications
Hexanal butane-2,3-diol acetal has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of acetal formation and reactivity.
Biology: The compound is used in studies of flavor perception and olfaction.
Medicine: this compound is used in the development of flavor-enhanced pharmaceuticals.
Industry: The compound is used as a flavoring agent in the food and beverage industry.
Mechanism of Action
The mechanism of action of hexanal butane-2,3-diol acetal involves its interaction with olfactory receptors in the nasal cavity. When inhaled, the compound binds to specific receptors, triggering a signal transduction pathway that leads to the perception of its characteristic aroma . The molecular targets of this compound are the olfactory receptors, which are G-protein-coupled receptors located on the surface of olfactory sensory neurons .
Comparison with Similar Compounds
Comparison with Similar Compounds
Hexanal butane-2,3-diol acetal belongs to a broader class of acetal compounds. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Key Structural and Functional Comparisons
Table 2: Regulatory and Industrial Presence
Key Research Findings
Sensory Synergy: this compound combines hexanal’s green aroma with butane-2,3-diol’s creamy notes, making it critical in aromatic black rice and honeydew honey. Its presence correlates with desirable sensory attributes like "savory" and "sweet" in aged foods .
Stability Advantage : Acetalization stabilizes hexanal, which otherwise degrades during storage (e.g., hexanal content in Prunus salicina declined from 15.4% to 13.5% after 87 days of cold storage, while its acetal form remains stable) .
Comparative Performance :
- Hexanal octane-1,3-diol acetal exhibits lower volatility than the butane-2,3-diol variant, making it suitable for high-temperature applications .
- Vanillin butane-2,3-diol acetal demonstrates superior thermal stability, ideal for baked goods, but lacks the green aroma profile of hexanal-based acetals .
Microbial Influence : In fermented rice, butane-2,3-diol (a precursor to the acetal) is produced via microbial glycolysis, highlighting the role of fermentation in flavor development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for hexanal butane-2,3-diol acetal, and how do reaction conditions influence yield and stereochemistry?
- Methodology : The compound is synthesized via acid-catalyzed acetalization of hexanal with butane-2,3-diol. Kinetic studies suggest optimal yields (70–85%) under mild conditions (pH 3–4, 25–40°C) with stoichiometric control of diol to aldehyde (1.2:1 molar ratio) to minimize side reactions like oligomerization . Stereochemical outcomes (R,R vs. R,S diastereomers) depend on solvent polarity and catalyst type (e.g., p-toluenesulfonic acid favors R,R isomer) .
- Characterization : GC-MS with AgNO₃-modified columns resolves cis/trans isomers (resolution factor >1.5) by exploiting silver-alkene interactions .
Q. How is this compound quantified in complex matrices like food or biological samples?
- Analytical Workflow :
- Extraction : Solid-phase microextraction (SPME) for volatile isolation from fermented foods (e.g., ganjang soy sauce) .
- Detection : GC-MS with polar capillary columns (e.g., DB-WAX) and SIM mode for m/z 144 (base peak) .
- Validation : Recovery rates >90% with internal standards (e.g., deuterated hexanal derivatives) .
Q. What role does this compound play in flavor chemistry, and how are its sensory attributes validated?
- Sensory Profiling : Partial Least Squares Regression (PLS-R) correlates acetal concentrations with sensory descriptors (e.g., "savory," "sweet") in aged ganjang. Thresholds are determined via orthonasal olfactometry (detection limit: 0.2 ppb) .
Advanced Research Questions
Q. How do reaction kinetics and UV absorption properties of butane-2,3-diol intermediates influence the stability of hexanal acetal under oxidative conditions?
- Kinetic Analysis : OH radical reactions with butane-2,3-diol (precursor to acetal degradation) follow pseudo-first-order kinetics. Rate constants (k = 1.2 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 298 K) are measured via competitive UV-photolysis, with negligible interference from diol UV absorption (ε248 nm = 0.11 L mol⁻¹ cm⁻¹) .
- Degradation Pathways : Radical quenching experiments identify 3-hydroxybutan-2-one as a major degradation byproduct .
Q. What are the material science applications of this compound in bioresorbable polymers?
- Copolyester Design : The diol serves as a monomer in statistical copolyesters (e.g., 85:15 mol% glycolide:acetal units). In vitro hydrolysis studies (pH 7.4, 37°C) show tunable degradation rates (10–30% mass loss/week) due to acetal hydrophobicity .
Q. How do stereochemical variations (R,R vs. R,S) in butane-2,3-diol impact acetal formation and biological activity?
- Stereoselectivity : Chiral GC (β-cyclodextrin columns) resolves diastereomers. (R,R)-butane-2,3-diol forms acetals with 15% higher enantiomeric excess (ee) than (R,S)-isomers due to steric hindrance in transition states .
- Biological Relevance : (R,R)-isomers are preferentially metabolized by gut microbiota (e.g., Lactobacillus spp.), producing butane-2,3-diol as a biomarker in fecal metabolomics .
Q. Can enzymatic pathways be engineered to synthesize this compound with higher regioselectivity?
- Biocatalysis : Aldo-keto reductases (e.g., Saccharomyces cerevisiae AR) reduce diacetyl to (R)-acetoin, which is further reduced to (R,R)-butane-2,3-diol (ee >95%). Immobilized enzymes in microreactors achieve 80% conversion efficiency .
Q. What advanced statistical methods are used to resolve conflicting data on acetal stability in metabolomic studies?
- Data Analysis : Random Forest classifiers differentiate acetal-related metabolites (e.g., butane-2,3-diol NIST) in fecal samples with 92% accuracy. Confounding factors (e.g., diet) are adjusted via PCA-based outlier detection .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| GC Retention Index (DB-WAX) | 1445 ± 5 | |
| OH Radical Rate Constant | 1.2 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | |
| Sensory Detection Threshold | 0.2 ppb | |
| Copolyester Degradation Rate | 10–30% mass loss/week |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
